2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a pyridine ring, and an acetamide group
Mechanism of Action
Mode of Action
Benzothiazoles are known to interact with various biological targets due to their ability to form stable complexes .
Biochemical Pathways
Benzothiazoles are known to be involved in a variety of biological processes, including cell signaling, gene expression, and enzymatic reactions . The compound’s effects on these pathways could potentially lead to downstream effects on cellular function and physiology.
Pharmacokinetics
Benzothiazoles are generally known to have good bioavailability due to their lipophilic nature, which allows them to easily cross biological membranes .
Result of Action
Benzothiazoles are known to have various biological activities, including antimicrobial, antifungal, and anticancer effects . These effects are likely the result of the compound’s interaction with its molecular targets and its impact on biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the methoxy group. The next step involves the methylation of the amino group and the subsequent attachment of the pyridin-2-ylmethyl group. The final step is the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzo[d]thiazol-2-amine: This compound shares the benzo[d]thiazole ring but lacks the methoxy, pyridine, and acetamide groups.
2-(benzo[d]thiazol-2-yl)phenol: This compound has a benzo[d]thiazole ring and a phenol group, but lacks the methoxy, pyridine, and acetamide groups.
Uniqueness
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the methoxy group enhances its solubility, while the pyridine and acetamide groups provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21(11-15(22)19-10-12-6-3-4-9-18-12)17-20-16-13(23-2)7-5-8-14(16)24-17/h3-9H,10-11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZBYXBNVDTKDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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